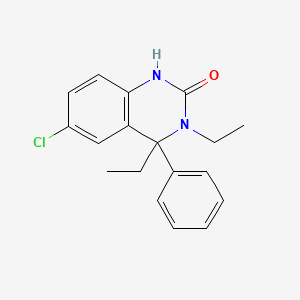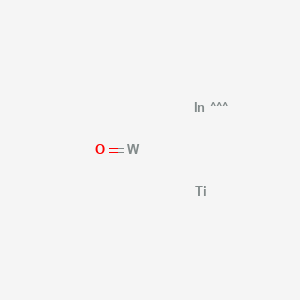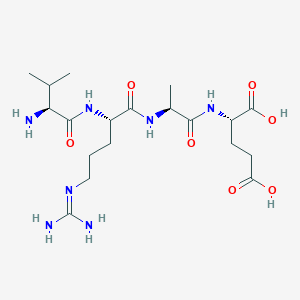
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chloro group, diethyl groups, and a phenyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the diethyl and phenyl groups at the desired positions. These reactions may require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-.
化学反応の分析
Types of Reactions
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazolinone derivatives.
科学的研究の応用
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2(1H)-Quinazolinone: The parent compound with a similar core structure but lacking the chloro, diethyl, and phenyl groups.
6-Chloro-2(1H)-Quinazolinone: A derivative with a chloro group at the 6-position but without the diethyl and phenyl groups.
3,4-Diethyl-2(1H)-Quinazolinone: A derivative with diethyl groups at the 3 and 4 positions but without the chloro and phenyl groups.
Uniqueness
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, diethyl groups, and phenyl group can influence its reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
681431-41-4 |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC名 |
6-chloro-3,4-diethyl-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-3-18(13-8-6-5-7-9-13)15-12-14(19)10-11-16(15)20-17(22)21(18)4-2/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChIキー |
PDTBMXMSRREKOL-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(C=CC(=C2)Cl)NC(=O)N1CC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)





